4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide
Description
Properties
IUPAC Name |
4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BrN3O2S/c1-12-5-3-6-16(13(12)2)22-18(25)7-4-10-24-19(26)15-11-14(21)8-9-17(15)23-20(24)27/h8-9,11-13,16H,3-7,10H2,1-2H3,(H,22,25)(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDCCMITBVORMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)CCCN2C(=O)C3=C(C=CC(=C3)Br)NC2=S | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide belongs to the quinazolinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a quinazolinone core with a bromine atom and a butanamide side chain. Its molecular formula is with a molecular weight of 481.4 g/mol. The presence of sulfur and bromine enhances its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 481.4 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that quinazolinone derivatives, including this compound, may exert their biological effects through various mechanisms:
- Antitumor Activity : The compound has shown potential in inhibiting cancer cell proliferation by targeting specific enzymes or receptors associated with tumor growth.
- Antioxidant Properties : Studies have demonstrated significant radical scavenging activity, suggesting that it can mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary investigations indicate potential efficacy against various bacterial strains, making it a candidate for further exploration in infectious disease treatment.
Biological Activity Findings
Recent studies have provided insights into the biological activity of 4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(2,3-dimethylcyclohexyl)butanamide:
Antioxidant Activity
In vitro assays have confirmed that this compound exhibits strong antioxidant properties. It effectively scavenges free radicals, indicating its potential role in preventing oxidative damage to cells.
Cytotoxicity Studies
The cytotoxic effects were evaluated using various cancer cell lines, including:
- A549 (lung adenocarcinoma)
- LNCaP (prostate carcinoma)
Results indicated that the compound displays higher cytotoxicity against these cancerous cells while maintaining cytocompatibility with normal human fibroblast cells.
Antimicrobial Activity
The compound's antimicrobial properties were assessed against several bacterial strains. It demonstrated significant inhibitory effects, suggesting its potential application as an antimicrobial agent.
Case Studies
- Study on Antioxidant and Cytotoxic Properties : A study published in PMC explored the synthesis and biological evaluation of quinazolinone derivatives. The results showed that compounds with similar structures exhibited enhanced antioxidant activity compared to standard antioxidants such as ascorbic acid and Trolox .
- Antitumor Activity Investigation : Another research article highlighted the antitumor effects of quinazolinone derivatives, including this compound. It was found to inhibit cell growth in various cancer cell lines through mechanisms involving apoptosis induction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Quinazolinone Derivatives
The following compounds share structural motifs with the target molecule:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
